molecular formula C8H9N3O2 B14684275 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione CAS No. 28491-65-8

5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione

Cat. No.: B14684275
CAS No.: 28491-65-8
M. Wt: 179.18 g/mol
InChI Key: BKXFQHWBBLJCRJ-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione can be achieved through several methods. One common approach involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles . Another method involves the reaction of aminopyrazoles with dicarbonyls under acid-promoted conditions, leading to the formation of 6-unsubstituted pyrazolo[1,5-a]pyrimidines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Scientific Research Applications

5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antitumor scaffold and enzymatic inhibitor . The compound’s unique structure allows for structural modifications that can enhance its biological activity, making it a valuable tool for drug discovery and development.

. The compound’s ability to undergo various chemical transformations also makes it a useful building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, pyrazolo[1,5-a]pyrimidines have been shown to inhibit c-AMP phosphodiesterase and tyrosine kinase, which are important enzymes involved in cellular signaling pathways . The compound’s ability to modulate these pathways can lead to various biological effects, including antitumor activity and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione include other pyrazolo[1,5-a]pyrimidines, such as 5,7-dimethylpyrazolo[1,5-a]pyrimidine and tetrahydropyrazolo[1,5-a]pyrimidine . These compounds share a similar core structure but differ in their substituents and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The presence of methyl groups at positions 5 and 6, along with the dione functionality, contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

28491-65-8

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

5,6-dimethyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,7-dione

InChI

InChI=1S/C8H9N3O2/c1-4-5(2)9-6-3-7(12)10-11(6)8(4)13/h3,9H,1-2H3,(H,10,12)

InChI Key

BKXFQHWBBLJCRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC(=O)NN2C1=O)C

Origin of Product

United States

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